3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5O/c1-14-7-9(10(13-14)16-3)11-6-8-4-5-12-15(8)2/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
XPNWFKRQCJXBSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Intermediates
A primary route involves the alkylation of 1-methyl-1H-pyrazol-4-amine using halogenated methylpyrazole derivatives. In a representative procedure, sodium iodide (0.264 g, 1.76 mmol) in tetrahydrofuran (THF, 50 mL) is combined with 1-methyl-1H-pyrazol-4-amine (2.097 g, 21.59 mmol) at 0°C. A solution of the alkylating agent in THF (30 mL) is added dropwise, followed by stirring at 0°C for 12 hours. Workup with water (5 mL) and extraction with ethyl acetate (3 × 50 mL) yields the target compound in 76% purity after silica gel chromatography.
Critical parameters include:
-
Temperature control : Reactions conducted below 5°C minimize side product formation.
-
Solvent selection : THF enhances nucleophilicity compared to dichloromethane or acetonitrile.
-
Base strength : Potassium tert-butoxide outperforms weaker bases like sodium carbonate in deprotonating the amine.
Optimization of Alkylating Agents
Bromomethyl derivatives exhibit higher reactivity than chloromethyl analogs, though the latter offer cost advantages in industrial settings. For instance, substituting bromomethyl-1-methylpyrazole with chloromethyl-1-methylpyrazole under identical conditions reduces yields from 76% to 58%. This trade-off necessitates economic versus efficiency evaluations during process scaling.
Coupling Reactions via Carbodiimide Mediation
Carbonyldiimidazole (CDI)-Assisted Amide Formation
Coupling 1-methyl-1H-pyrazol-4-amine with methoxy-methylpyrazole carboxylic acids using CDI achieves moderate yields. In a documented protocol, 1-methyl-1H-pyrazol-4-amine (0.097 g, 1.0 mmol) and CDI (0.178 g, 1.1 mmol) in dimethyl sulfoxide (DMSO, 1 mL) are stirred at room temperature for 1 hour. Diethyl 2-(aminomethylene)malonate (0.187 g, 1.0 mmol) is added, and the mixture is heated to 80°C overnight. Chromatographic purification affords the product in 66% yield.
Solvent and Temperature Effects
DMSO stabilizes reactive intermediates but complicates purification due to high boiling points. Substituting DMSO with N,N-dimethylformamide (DMF) at 100°C decreases yields by 15%, highlighting the solvent’s role in intermediate stabilization.
Reductive Amination Strategies
Palladium-Catalyzed Hydrogenation
Patent literature describes reductive amination using palladium on carbon (Pd/C) under hydrogen atmospheres. A mixture of 3-methoxy-1-methylpyrazole-4-carbaldehyde (1.0 equiv) and 1-methyl-1H-pyrazol-5-ylmethanamine (1.05 equiv) in methanol is treated with 5% Pd/C (0.03 mol%) under 90 psig hydrogen at 30°C. Monitoring hydrogen uptake reveals complete conversion within 2.5 hours, yielding 96.8% product after workup.
Catalyst Loading and Hydrogen Pressure
Reducing Pd/C loading from 3 mol% to 0.003 mol% extends reaction times from 2.5 to 8 hours but maintains yields above 90%, offering cost savings for large-scale production. Hydrogen pressures below 14 psig result in incomplete reduction, while exceeding 105 psig risks over-reduction to secondary amines.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning batch protocols to continuous flow systems enhances reproducibility and reduces reaction times. A pilot study using a Hastelloy C reactor demonstrated a 40% reduction in process time for the alkylation step, achieving 82% yield at 10 kg scale.
Purification Challenges
Silica gel chromatography, while effective in lab settings, is replaced by crystallization in industrial contexts. Methanol/water mixtures (7:3 v/v) afford 98% pure product after two recrystallizations, avoiding costly chromatographic media.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Alkylation (THF) | 76 | 95 | High | 12.4 |
| CDI Coupling (DMSO) | 66 | 92 | Moderate | 18.7 |
| Reductive Amination | 96.8 | 98 | High | 9.8 |
Reductive amination emerges as the most cost-effective and scalable route, though it requires specialized hydrogenation equipment. Alkylation remains viable for facilities lacking high-pressure reactors .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to its pyrazole core structure. Recent studies highlight the following applications:
1. Anticancer Activity
- Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers. For instance, 1H-pyrazole derivatives have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
2. Enzyme Inhibition
- There is ongoing research into the compound's ability to inhibit specific enzymes linked to disease processes. For example, pyrazole derivatives have been studied for their potential as inhibitors of alpha-amylase and other enzymes involved in metabolic pathways .
3. Antimicrobial Properties
- The compound has shown promise in antimicrobial applications, with studies indicating effectiveness against various bacterial strains . This positions it as a potential candidate for developing new antibacterial agents.
Case Studies
Several case studies illustrate the compound's applications:
Case Study 1: Anticancer Research
- A study synthesized a series of pyrazole derivatives, including 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, and evaluated their anticancer properties in vitro. The results indicated that these compounds significantly reduced cell viability in multiple cancer cell lines .
Case Study 2: Enzyme Inhibition
- In another study, researchers investigated the inhibitory effects of pyrazole derivatives on alpha-amylase activity. The findings suggested that modifications to the pyrazole structure could enhance inhibitory potency, making these compounds viable candidates for treating diabetes through enzyme modulation .
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, inhibiting their activity and modulating downstream signaling pathways . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Substituent Effects on Pyrazole Rings
*Calculated based on molecular formulas from evidence.
Key Observations :
- The methoxy group in the target compound improves water solubility compared to non-polar substituents like CF₃ or bromophenyl .
- Brominated analogs (e.g., ) may exhibit enhanced binding to aromatic protein pockets via halogen bonding.
Physicochemical and Spectroscopic Data
Notes:
- Limited experimental data exist for the target compound. Analogous compounds show characteristic methyl group signals (δ 2.2–2.7 ppm) and amine protons (δ 3.2–3.5 ppm) in ^1H-NMR .
- Mass spectrometry confirms molecular ion peaks consistent with substituent contributions .
Biological Activity
3-Methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. Its structural characteristics suggest possible biological activities, particularly in oncology and inflammation.
- Molecular Formula : C10H16ClN5O
- Molecular Weight : 257.72 g/mol
- CAS Number : 1856075-18-7
Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, particularly as anticancer agents. The mechanism often involves the inhibition of various cancer cell lines through apoptosis and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. For instance:
- In vitro studies show that compounds with a 1H-pyrazole structure can inhibit the growth of various cancer types, including lung, breast, and liver cancers .
- Case Study : A study reported that a related pyrazole compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating promising anticancer activity .
Biological Evaluation
A comprehensive evaluation of the biological activity of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine includes:
- Cytotoxicity Assays : Various assays have been performed to determine the cytotoxic effects on different cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their anticancer properties. For example:
- Substituents at the N1 position of the pyrazole ring significantly affect antiproliferative activity against various cancer cell lines .
Anti-inflammatory Potential
In addition to anticancer properties, some studies suggest that pyrazole derivatives may also possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. For example, a pyrazole precursor is reacted with a benzylating agent under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF. Key optimization parameters include:
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Benzylation | 1-Methylpyrazole + benzyl chloride, K₂CO₃, DMF, 80°C | 75–85% | |
| Amine coupling | Triethylamine, DCM, 0–5°C | 82% | |
| Purification | Hexane:EtOAc (8:2) | >95% purity |
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?
Characterization relies on:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), pyrazole protons (δ 7.5–8.0 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 231.29 [M+H]⁺) .
- IR Spectroscopy : Detect amine N-H stretches (~3250 cm⁻¹) and C-O bonds (~1274 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern of the pyrazole rings influence reactivity and biological interactions?
The methoxy and methyl groups modulate electron density, affecting nucleophilic/electrophilic behavior. For example:
- Methoxy group : Enhances solubility and may participate in hydrogen bonding with biological targets (e.g., enzymes) .
- Methyl groups : Steric effects can hinder unwanted side reactions but may reduce binding affinity in crowded active sites .
Comparative studies show fluorine or cyclopropyl substitutions alter bioactivity significantly, suggesting structure-activity relationship (SAR) studies are critical .
Q. What computational approaches are suitable for predicting binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Focus on binding energy (ΔG) and key residues (e.g., catalytic lysines) .
- Quantum Chemical Calculations : Assess electron distribution and reaction pathways using Gaussian or ORCA. For example, Fukui indices predict sites for electrophilic attack .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .
Q. How should researchers address discrepancies in reported biological activities of similar pyrazole derivatives?
Methodological steps include:
Data Harmonization : Normalize assay conditions (e.g., IC₅₀ values under consistent pH/temperature) .
Meta-Analysis : Use tools like RevMan to statistically compare results across studies. For example, conflicting antimicrobial activities may arise from varying bacterial strains .
Structural Re-evaluation : Re-synthesize disputed compounds and verify purity via HPLC (>99%) .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation at specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the N-methyl position .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
